2-Ethoxyethanethiol
Overview
Description
2-Ethoxyethanethiol is a compound that is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied. The papers discuss various chemical reactions and properties of compounds that are structurally related to 2-ethoxyethanethiol, such as 2-ethoxy-1,3-dithiolane and 2-ethoxythiazole. These studies provide insights into the reactivity and potential applications of 2-ethoxyethanethiol derivatives in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds to 2-ethoxyethanethiol is described in several papers. For instance, 2-ethoxy-1,3-dithiolane is synthesized through reactions with phenols and carbonyl compounds, indicating that 2-ethoxyethanethiol derivatives can be prepared using similar strategies . Another synthesis approach involves the reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with alcohols in toluene, followed by treatment with triethylamine . These methods highlight the versatility of 2-ethoxyethanethiol derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of compounds related to 2-ethoxyethanethiol has been analyzed using various spectroscopic methods and structural analysis techniques such as X-ray crystallography . Additionally, quantum chemical calculations have been employed to determine the molecular structural properties of 2-ethoxythiazole, a molecule related to 2-ethoxyethanethiol, which could provide insights into the electronic structure and reactivity of 2-ethoxyethanethiol itself .
Chemical Reactions Analysis
The chemical reactivity of 2-ethoxyethanethiol derivatives is explored through various reactions. For example, 2-ethoxy-1,3-dithiolane undergoes reactions with carbonyl compounds to afford 1,3-dithiolanes . The autoxidation and nucleophilic substitution reactions of 2-ethoxyindoles have also been studied, demonstrating the susceptibility of 2-ethoxyethanethiol derivatives to oxidation and their potential in substitution reactions . These studies provide a foundation for understanding the chemical behavior of 2-ethoxyethanethiol in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-ethoxyethanethiol are discussed in the context of liquid-liquid equilibria and thermodynamic properties . The behavior of these compounds in mixtures with alkanes and their interactions through hydrogen bonding and dipole interactions are of particular interest. These findings can be extrapolated to predict the solubility and miscibility of 2-ethoxyethanethiol in various solvents.
Scientific Research Applications
Molecular Interactions in Organic Mixtures : 2-Ethoxyethanol, a compound related to 2-Ethoxyethanethiol, has been studied for its interactions in liquid mixtures with other organic molecules like cyclohexane. Ultrasonic studies have shown that 2-Ethoxyethanol, due to its alcoholic and etheric components, can form inter- and intra-molecular hydrogen bonds. This makes it a candidate for studying molecular interactions in solvents, coatings, and fuel applications (Durgabhavani et al., 2019).
Chemical Synthesis and Reactions : The reaction of 2-ethoxy-1,3-dithiolane, a derivative of 2-Ethoxyethanethiol, with carbonyl compounds (like aldehydes and ketones) has been explored. These reactions, often catalyzed by HgCl2, lead to the formation of 2-substituted and 2,2-disubstituted 1,3-dithiolanes. This provides an alternative method for synthesizing 1,3-dithiolanes, which are important in various chemical syntheses (Jo et al., 1981).
Novel Organic Synthesis Routes : Research has also explored the use of 2-ethoxy-1,3-dithiolane in the introduction of 1,3-dithiolan-2-yl groups into active methylene compounds. This process, catalyzed by zinc chloride, is significant for the synthesis of various organic compounds (Tanimoto et al., 1978).
Photosolvolysis Research : The study of photosolvolysis, a type of photochemical reaction, has been conducted using derivatives of 2-Ethoxyethanethiol. For instance, 2-ethoxy-2-phenyl-1,3-dithiolane undergoes hydrolysis in neutral aqueous solution upon irradiation, which is significant in understanding photochemical reactions in organic chemistry (Okuyama et al., 1990).
Electrophilic Aromatic Selenylation : 2-Ethoxyethanethiol's derivatives have been used in the electrophilic aromatic selenylation. This process is important for the synthesis of various organoselenium compounds, which are useful in medicinal chemistry and organic synthesis (Abdo et al., 2010).
Electrolyte Solvents in Li-ion Batteries : Novel silane compounds related to 2-Ethoxyethanethiol have been synthesized and tested as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds have shown promise in enhancing the performance and stability of Li-ion batteries (Amine et al., 2006).
properties
IUPAC Name |
2-ethoxyethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-2-5-3-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZEAOYIJBZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169639 | |
Record name | 2-Ethoxyethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethanethiol | |
CAS RN |
17362-04-8 | |
Record name | 2-Ethoxyethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17362-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxyethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHOXYETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT795DE88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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